Cas no 61291-89-2 (5-Thiazolecarboxylic acid, 2-(4-bromophenyl)-4-methyl-, ethyl ester)

5-Thiazolecarboxylic acid, 2-(4-bromophenyl)-4-methyl-, ethyl ester is a bromophenyl-substituted thiazole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a thiazole core functionalized with a 4-bromophenyl group at the 2-position and a methyl group at the 4-position, with an ethyl ester moiety enhancing its solubility and reactivity. Its structural properties make it a valuable intermediate in synthetic chemistry, particularly for the development of biologically active molecules. The bromine substituent offers a versatile handle for further functionalization via cross-coupling reactions. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial applications.
5-Thiazolecarboxylic acid, 2-(4-bromophenyl)-4-methyl-, ethyl ester structure
61291-89-2 structure
Product Name:5-Thiazolecarboxylic acid, 2-(4-bromophenyl)-4-methyl-, ethyl ester
CAS No:61291-89-2
MF:C13H12BrNO2S
MW:326.208881378174
CID:485625
PubChem ID:12307243
Update Time:2025-05-27

5-Thiazolecarboxylic acid, 2-(4-bromophenyl)-4-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylic acid, 2-(4-bromophenyl)-4-methyl-, ethyl ester
    • ethyl 2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate
    • ETHYL 2-(4-BROMOPHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLATE
    • ETHYL2-(4-BROMOPHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLATE
    • DTXSID60486881
    • AKOS017264969
    • SCHEMBL4464882
    • 61291-89-2
    • MDL: MFCD09750900
    • Inchi: 1S/C13H12BrNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
    • InChI Key: AVMBOOUDIFIANG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=NC(C)=C(C(=O)OCC)S1

Computed Properties

  • Exact Mass: 324.97726
  • Monoisotopic Mass: 324.97721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • PSA: 39.19

5-Thiazolecarboxylic acid, 2-(4-bromophenyl)-4-methyl-, ethyl ester Pricemore >>

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